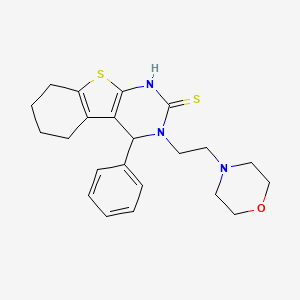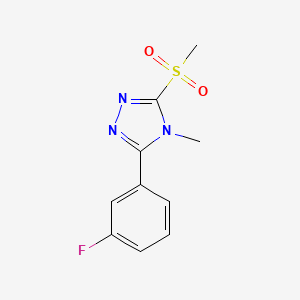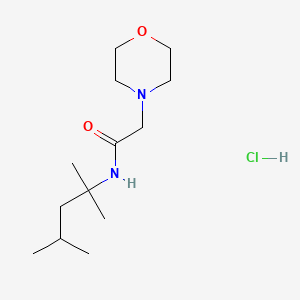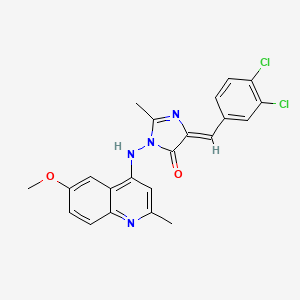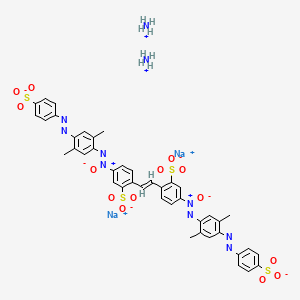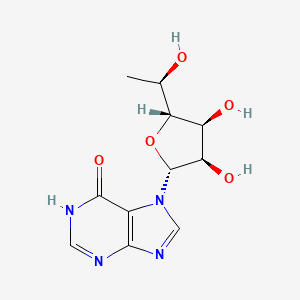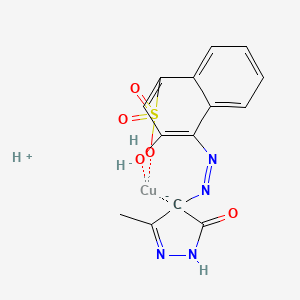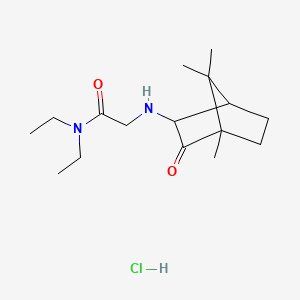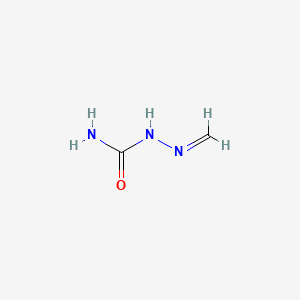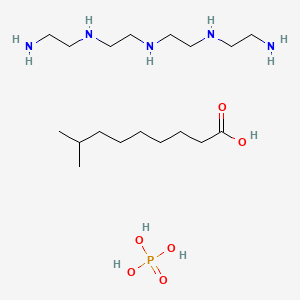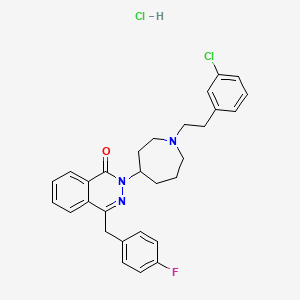![molecular formula C19H26N6S2 B12717807 1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea CAS No. 127142-19-2](/img/structure/B12717807.png)
1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea is a complex organic compound that features an adamantyl group, a pyridyl group, and a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Adamantyl Intermediate: Starting with adamantane, functionalization to introduce a reactive group such as a halide.
Pyridyl Group Introduction: Coupling the adamantyl intermediate with a pyridyl-containing reagent under specific conditions.
Thiourea Formation: Reacting the intermediate with thiourea or a thiourea derivative to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Ligand Chemistry: The compound can act as a ligand in coordination chemistry, forming complexes with metals.
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate due to its unique structure.
Biological Activity: Studies on its interaction with biological targets, such as enzymes or receptors.
Industry
Materials Science: Use in the development of new materials with specific properties.
Chemical Sensors: Potential application in the design of sensors for detecting specific analytes.
Wirkmechanismus
The mechanism of action of 1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or allosteric sites, altering the function of the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]urea: Similar structure but with a urea moiety instead of thiourea.
1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]amine: Similar structure but with an amine group.
Uniqueness
The uniqueness of 1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea lies in its combination of the adamantyl group, pyridyl group, and thiourea moiety, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
127142-19-2 |
|---|---|
Molekularformel |
C19H26N6S2 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
1-(1-adamantyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C19H26N6S2/c1-12(16-4-2-3-5-20-16)22-24-18(27)25-23-17(26)21-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H2,21,23,26)(H2,24,25,27)/b22-12+ |
InChI-Schlüssel |
HBOBFWOQJMNASF-WSDLNYQXSA-N |
Isomerische SMILES |
C/C(=N\NC(=S)NNC(=S)NC12CC3CC(C1)CC(C3)C2)/C4=CC=CC=N4 |
Kanonische SMILES |
CC(=NNC(=S)NNC(=S)NC12CC3CC(C1)CC(C3)C2)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


